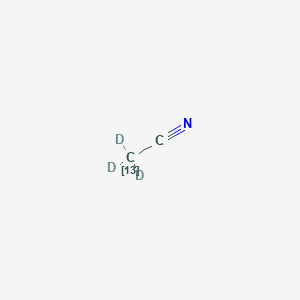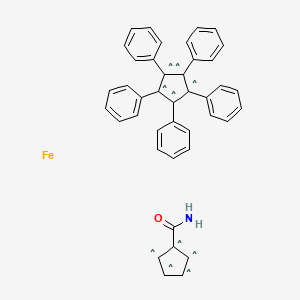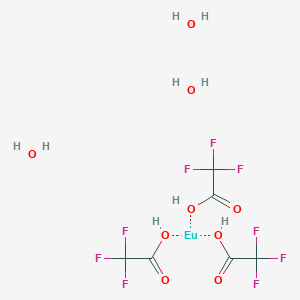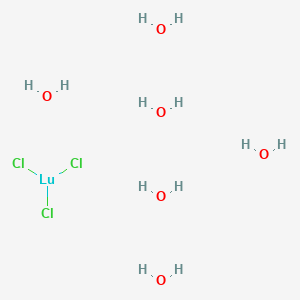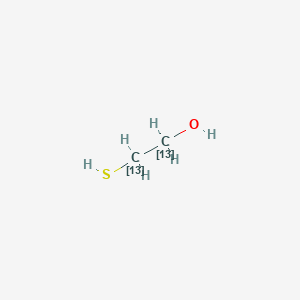
2-sulfanyl(1,2-13C2)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-sulfanyl(1,2-13C2)ethanol is a sulfur-containing organic compound with the molecular formula C2H6OS It is a labeled compound where the carbon atoms are isotopically enriched with carbon-13
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-sulfanyl(1,2-13C2)ethanol can be achieved through several synthetic routes. One common method involves the reaction of isotopically labeled ethylene oxide (1,2-13C2) with hydrogen sulfide. The reaction is typically carried out under controlled conditions to ensure the incorporation of the carbon-13 isotope into the final product.
Industrial Production Methods
Industrial production of this compound may involve the large-scale synthesis of isotopically labeled precursors followed by their reaction with hydrogen sulfide. The process requires careful handling of reagents and optimization of reaction conditions to achieve high yields and purity of the labeled compound.
Chemical Reactions Analysis
Types of Reactions
2-sulfanyl(1,2-13C2)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-sulfanyl(1,2-13C2)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in studies involving sulfur metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-sulfanyl(1,2-13C2)ethanol involves its interaction with various molecular targets. The sulfur atom in the compound can form bonds with metal ions and other electrophilic centers, influencing biochemical pathways. The isotopic labeling with carbon-13 allows for detailed studies of its metabolic fate and interactions using techniques like nuclear magnetic resonance (NMR) spectroscopy.
Comparison with Similar Compounds
Similar Compounds
2-sulfanyl ethanol: The non-labeled version of the compound.
2-mercaptoethanol: Another sulfur-containing alcohol with similar properties.
Thioethanol: A compound with a similar structure but different reactivity.
Uniqueness
2-sulfanyl(1,2-13C2)ethanol is unique due to its isotopic labeling, which makes it particularly valuable in research applications that require tracing and detailed analysis of metabolic pathways. The presence of carbon-13 allows for enhanced detection and quantification in various analytical techniques.
Properties
CAS No. |
286013-20-5 |
|---|---|
Molecular Formula |
C2H6OS |
Molecular Weight |
80.12 g/mol |
IUPAC Name |
2-sulfanyl(1,2-13C2)ethanol |
InChI |
InChI=1S/C2H6OS/c3-1-2-4/h3-4H,1-2H2/i1+1,2+1 |
InChI Key |
DGVVWUTYPXICAM-ZDOIIHCHSA-N |
Isomeric SMILES |
[13CH2]([13CH2]S)O |
Canonical SMILES |
C(CS)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



